![molecular formula C20H16Cl2N2O5 B6004418 N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6004418.png)
N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide, also known as DCF-furamide, is a synthetic compound that has been widely used in scientific research. It is a derivative of the nonsteroidal anti-inflammatory drug diclofenac, and has been shown to have potent analgesic and anti-inflammatory properties.
Scientific Research Applications
N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide has been used in a variety of scientific research applications, including studies of pain and inflammation. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide has been used in studies of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mechanism of Action
The mechanism of action of N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide is not fully understood, but it is believed to involve inhibition of the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in pain and inflammation. By inhibiting COX enzymes, N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide reduces the production of prostaglandins, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, as well as other inflammatory mediators such as cytokines. Additionally, N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide has been shown to reduce oxidative stress and inflammation in animal models of disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide in lab experiments is its potent analgesic and anti-inflammatory effects. Additionally, it is relatively easy to synthesize and has a long shelf life. However, one limitation of using N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide is its potential toxicity, as it has been shown to cause liver damage in some animal models.
Future Directions
There are a number of future directions for research involving N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide. One area of research could be the development of more potent and selective COX inhibitors based on the structure of N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide. Additionally, further studies could be conducted to investigate the potential use of N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide in the treatment of cancer and other diseases. Finally, more research could be done to investigate the potential toxicity of N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide and its effects on liver function.
Synthesis Methods
The synthesis of N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide involves the reaction of 2,4-dichlorophenol with acetic anhydride to form 2,4-dichlorophenyl acetate. This intermediate is then reacted with 2-amino-4-methoxyphenol to form the corresponding amide. Finally, the amide is reacted with furfurylamine to yield N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide.
properties
IUPAC Name |
N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]-2-methoxyphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O5/c1-27-18-10-13(5-6-15(18)24-20(26)17-3-2-8-28-17)23-19(25)11-29-16-7-4-12(21)9-14(16)22/h2-10H,11H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVPZSUNRAMHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]-2-methoxyphenyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

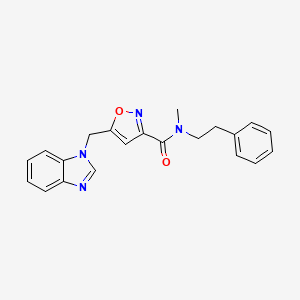

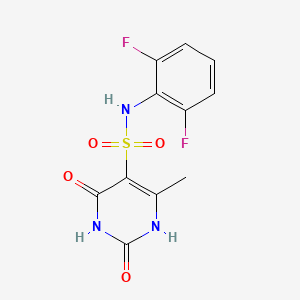
![N-(2-methoxy-5-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6004361.png)
![2-[4-(2-chlorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6004362.png)
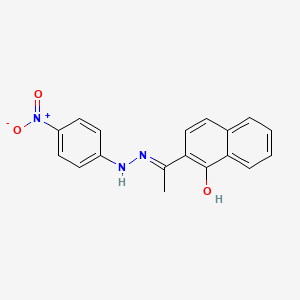
![3,4,5-triethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6004374.png)

![1-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6004392.png)
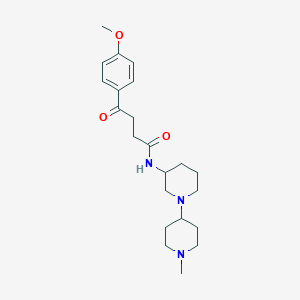
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6004394.png)
![4-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6004395.png)
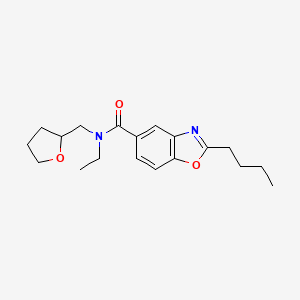
![2-[(2-methylbenzyl)thio]-4-quinazolinol](/img/structure/B6004427.png)